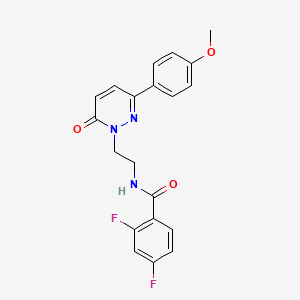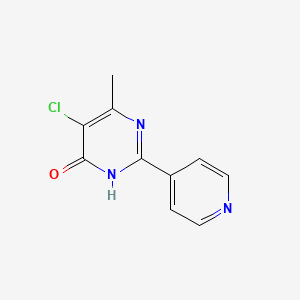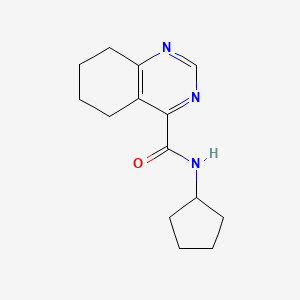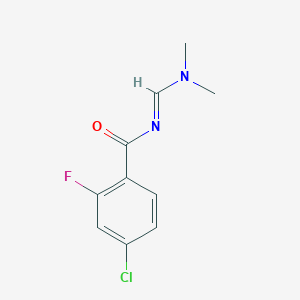![molecular formula C14H14N2O2 B2749765 N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide CAS No. 87060-70-6](/img/structure/B2749765.png)
N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide” is a chemical compound with the molecular formula C14H14N2O2 . It is a derivative of isonicotinamide (pyridine-4-carboxamide), which is the amide form of isonicotinic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring via a carboxamide group . The phenyl ring has a hydroxyethyl group attached to it .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 242.27 . Isonicotinamide, a related compound, is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .Wissenschaftliche Forschungsanwendungen
Discovery and Inhibition of Met Kinase Superfamily
N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide derivatives have been identified as potent inhibitors of the Met kinase superfamily. These compounds show significant potential in cancer therapy by inhibiting tumor growth in Met-dependent models. For example, substituted derivatives demonstrated complete tumor stasis in human gastric carcinoma xenograft models following oral administration, showcasing their efficacy and highlighting their advancement into clinical trials due to favorable pharmacokinetic and safety profiles (G. M. Schroeder et al., 2009).
Structural Diversity in Coordination Polymers
The structural diversity of coordination polymers involving this compound derivatives has been explored, showing a wide range of possible configurations. These compounds can form various complex structures with metals, leading to polymers with unique properties. Such studies offer insights into the synthesis of new materials with potential applications in catalysis, molecular recognition, and possibly electronics (Chun-Wei Yeh et al., 2008).
Antimicrobial Activity
Compounds containing the this compound structure have been studied for their antimicrobial properties. Novel derivatives were synthesized and demonstrated significant activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents that could be more effective or have fewer side effects than current drugs (I. O. Zhuravel et al., 2005).
Photocatalytic Degradation
The photocatalytic degradation of pyridine compounds, closely related to this compound, has been researched for environmental applications. These studies reveal how such compounds can be efficiently broken down in water using TiO2 photocatalysis, offering a method to remove hazardous chemicals from water sources and reduce environmental pollution (C. Maillard-Dupuy et al., 1994).
Anti-Inflammatory Properties
Research on derivatives of this compound has shown promising anti-inflammatory properties. These findings could lead to the development of new anti-inflammatory medications that might be more effective or have reduced side effects compared to existing therapies. The modification of the pyridine and carboxamide groups appears to be a fruitful area for discovering novel therapeutic agents (T. Kuroda et al., 1992).
Eigenschaften
IUPAC Name |
N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)11-2-4-13(5-3-11)16-14(18)12-6-8-15-9-7-12/h2-10,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAENVABPRSOQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopropyl-1-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2749688.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2749691.png)

![1-(3-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2749693.png)

![N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2749696.png)
![6-Chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2749697.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B2749700.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2749701.png)

![4-tert-butyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749703.png)
